2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
Description
2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a piperazine ring linked via a carbonyl group at position 2 (Figure 1).
Synthesis and Characterization:
The synthesis involves sequential reactions starting with benzothiazole precursors. Key steps include Boc-protection of piperazine, amide coupling using reagents like diethylamide and hydroxybenzotriazole (HOBt), and deprotection under acidic conditions. Purification via recrystallization and characterization by $ ^1H $ NMR, $ ^{13}C $ NMR, and LC–MS ensure structural fidelity. For example, intermediates such as 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (melting point: 258°C) are critical precursors .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-6-7-15-17(12-13)27-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)26-18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZIYKGZXFDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methylene chloride and catalysts such as piperidine .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen and benzothiazole sulfur serve as nucleophilic sites:
-
Piperazine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (KCO) to form quaternary ammonium salts.
Example: -
Benzothiazole ring substitution : Electrophilic aromatic substitution at the 6-methyl position is sterically hindered, but halogenation (e.g., bromination) occurs under radical initiation .
Hydrolysis and Degradation
The carbonyl group and benzothiazole ring are susceptible to hydrolysis:
-
Acidic hydrolysis : The amide bond in the piperazine-carbonyl linkage cleaves in concentrated HCl, yielding 2-carboxybenzothiazole and piperazine derivatives .
-
Basic hydrolysis : Under NaOH (aq.), the benzothiazole ring opens to form 2-mercaptoaniline derivatives, confirmed by LC-MS .
Oxidation Reactions
The sulfur atom in the benzothiazole moiety undergoes oxidation:
-
Sulfur oxidation : Treatment with HO/AcOH produces sulfoxide (S=O) or sulfone (O=S=O) derivatives.
FT-IR peaks at 1050 cm (S=O stretch) and 1300 cm (S=O asym) verify this transformation .
Metal-Catalyzed Cross-Coupling
The benzothiazole ring participates in palladium-catalyzed reactions:
-
Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh) to form biaryl derivatives.
Example:
Cycloaddition and Click Chemistry
While the compound lacks inherent azide/alkyne groups, synthetic precursors enable triazole formation:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Azide-functionalized intermediates react with alkynes to yield 1,2,3-triazole hybrids (e.g., Scheme 2 in ).
Thermal Stability and Rearrangement
-
Thermal decomposition : Above 250°C, the compound degrades into volatile fragments (e.g., CO, NH) detected via TGA-MS .
-
Smiles rearrangement : Under strong bases, the piperazine-carbonyl group rearranges to form quinazolinone analogs .
Biological Interactions (Enzyme Binding)
Though not a chemical reaction, molecular docking studies reveal:
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro assays revealed that it reduced the viability of MCF-7 (breast cancer) cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment . The mechanism involves apoptosis induction through activation of caspase pathways and inhibition of cell proliferation.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Topoisomerases : Inhibition leads to DNA damage and apoptosis in cancer cells.
- Kinases : Disruption of signaling pathways essential for cancer cell survival and proliferation.
Industrial Applications
The compound can be utilized in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows it to serve as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Antimicrobial Efficacy
A study demonstrated that this compound exhibited MICs against various bacterial strains, indicating its potential as a new antibiotic candidate .
Anticancer Activity
In vitro assays revealed that the compound significantly reduced the viability of breast cancer cells, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like cyclooxygenase (COX) and topoisomerase, leading to reduced inflammation and cancer cell proliferation.
Quorum Sensing Inhibition: It disrupts bacterial communication pathways, thereby inhibiting biofilm formation and virulence production.
Molecular Docking: Studies have shown that the compound binds to the active sites of its target proteins, preventing their normal function.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Group Analysis
- Piperazine vs. Pyrazoline : The target compound’s piperazine moiety (linked via carbonyl) contrasts with the pyrazoline ring in . Piperazine derivatives often enhance solubility and hydrogen-bonding capacity, whereas pyrazoline’s rigid structure may improve binding to hydrophobic enzyme pockets.
- Substituent Effects :
Pharmacological Activity
Physicochemical Properties
- Melting Points : The Boc-protected intermediate (258°C) has a higher melting point than the target compound (data unreported), likely due to hydrogen bonding from the carboxylic acid group.
- Solubility : The Boc group in and methyl group in the target compound reduce polarity, enhancing membrane permeability but requiring formulation strategies for bioavailability.
Analytical and Crystallographic Insights
- Characterization : All compounds were validated via NMR and LC–MS . Crystallographic tools like SHELX and OLEX2 enable precise determination of bond lengths and angles, critical for understanding conformational stability.
- Structural Validation : Protocols from ensure accuracy in crystallographic data, particularly for analogs like , where pyrazoline ring puckering impacts activity.
Biological Activity
Overview
The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a synthetic organic molecule that integrates a piperazine moiety with benzothiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and antitubercular properties.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₃N₃O₂S₂, with a molecular weight of approximately 335.4 g/mol. Its structure features critical functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Benzothiazole Ring | A fused benzene and thiazole ring that enhances biological interactions. |
| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, known for its role in enhancing solubility and bioavailability. |
| Carbonyl Group | Increases reactivity and potential interactions with biological targets. |
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Antitubercular Activity
Research indicates that the compound may possess antitubercular properties. In vitro assays have revealed activity against Mycobacterium tuberculosis with IC50 values comparable to established antitubercular agents. For example, related compounds have shown IC50 values around 2–10 μM against Mtb strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The carbonyl group may facilitate binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : The benzothiazole moiety can intercalate into DNA, disrupting replication processes in rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy :
- Antitubercular Studies :
- Cancer Cell Line Testing :
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves two key steps:
- Step 1 : Nucleophilic substitution of 2-chlorobenzothiazole with piperazine in a polar solvent (e.g., 2-propanol/water) using sodium bicarbonate as a base to form 2-(piperazin-1-yl)benzothiazole .
- Step 2 : Acylation of the piperazine nitrogen with 1,3-benzothiazole-2-carbonyl chloride under mild conditions (e.g., dichloromethane, triethylamine) . Alternative routes include condensation reactions with hydrazine derivatives, as seen in analogous benzothiazole syntheses .
Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing benzothiazole and piperazine moieties .
- IR spectroscopy validates carbonyl (C=O) and benzothiazole (C=N) functional groups .
- Elemental analysis ensures stoichiometric purity, with deviations <0.4% indicating high synthetic fidelity .
- X-ray crystallography resolves crystal packing and confirms stereochemistry in solid-state studies .
Q. How do researchers optimize reaction conditions to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., acetone-water mixtures) enhance intermediate stability .
- Catalyst use : Triethylamine facilitates acylation by scavenging HCl .
- Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions during condensation . Contradictory yields (e.g., 85% vs. 91% in different protocols) are addressed by adjusting stoichiometry and reaction time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide therapeutic potential?
- Substituent variation : Modify the 6-methyl group or piperazine-linked benzothiazole to alter lipophilicity and target affinity. For example, fluorinated aryl groups enhance blood-brain barrier penetration .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .
- Data interpretation : Use regression analysis to quantify substituent effects on activity .
Q. How are contradictions in biological activity data resolved for analogs with similar substituents?
- Systematic SAR : Compare activity of halogenated (e.g., 4-bromo) vs. methoxy-substituted derivatives to identify electronic vs. steric influences .
- In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or tubulin, explaining discrepancies between in vitro and computational results .
- Dose-response curves : EC₅₀ values differentiate potent analogs from inactive derivatives .
Q. What advanced computational techniques predict binding modes and validate them experimentally?
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., using PDB: 1M17) to prioritize high-affinity candidates .
- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent .
- Experimental validation : Validate docking poses with X-ray co-crystallography or competitive binding assays .
Q. How do conformational analyses (X-ray/DFT) elucidate bioactive conformations?
- X-ray crystallography : Reveals intramolecular H-bonding between the benzothiazole nitrogen and carbonyl group, stabilizing a planar conformation .
- DFT calculations : Compare gas-phase vs. solvated conformers to identify energetically favorable binding poses .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) influencing crystal packing and solubility .
Q. What strategies address low reproducibility in biological assays for this compound?
- Standardized protocols : Use fixed cell lines (e.g., HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
- Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways .
- Triplicate experiments : Statistical analysis (e.g., ANOVA) confirms significance of activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
